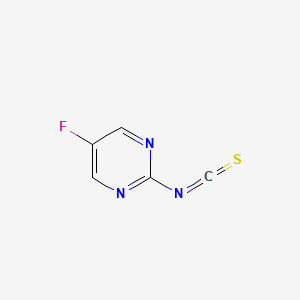
5-Fluoro-2-isothiocyanatopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-isothiocyanatopyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isothiocyanatopyrimidine typically involves the introduction of fluorine and isothiocyanate groups into the pyrimidine ring. One common method is the reaction of 5-fluoropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-isothiocyanatopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, such as amines, to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), can be used for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), can be used for reduction reactions.
Major Products Formed
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Pyrimidines: Formed from nucleophilic substitution reactions at the fluorine position.
Scientific Research Applications
5-Fluoro-2-isothiocyanatopyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated pyrimidine derivatives.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and isothiocyanate groups.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isothiocyanatopyrimidine involves its interaction with biological targets, such as enzymes and nucleic acids. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong interactions, while the isothiocyanate group can react with nucleophilic sites on proteins and DNA, potentially leading to the inhibition of enzyme activity or disruption of nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
5-Fluoro-2-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.
2-Isothiocyanatopyrimidine: Lacks the fluorine atom but has similar reactivity due to the isothiocyanate group.
Uniqueness
5-Fluoro-2-isothiocyanatopyrimidine is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the isothiocyanate group provides reactive functionality for interactions with biological targets.
Properties
Molecular Formula |
C5H2FN3S |
|---|---|
Molecular Weight |
155.16 g/mol |
IUPAC Name |
5-fluoro-2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H2FN3S/c6-4-1-7-5(8-2-4)9-3-10/h1-2H |
InChI Key |
YXMQBWDXLXMAMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)N=C=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


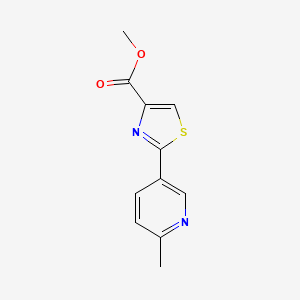
![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
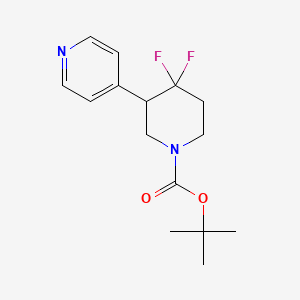


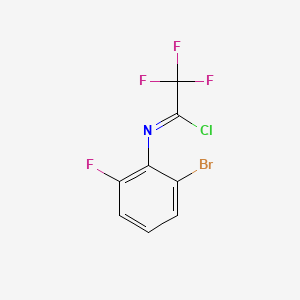
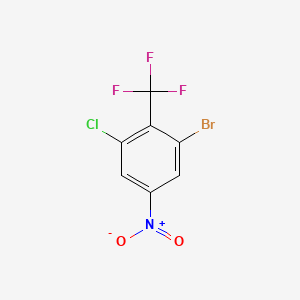
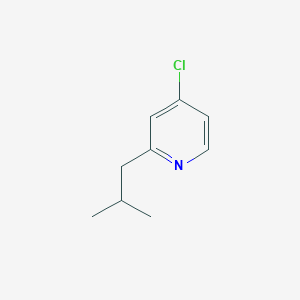
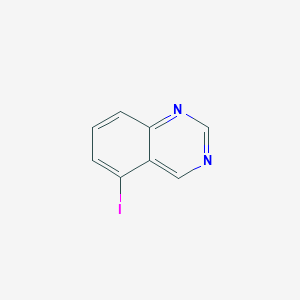
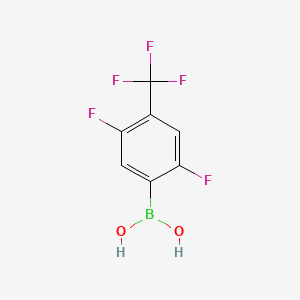
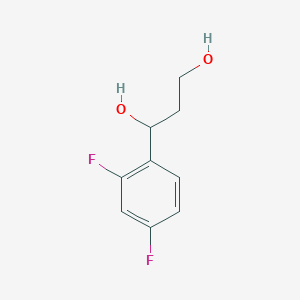
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
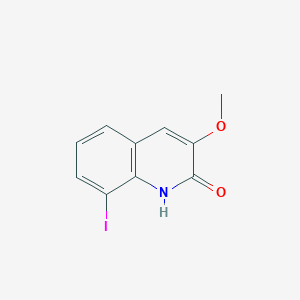
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
